Benzofuran-3-carboxamide
CAS No.: 959304-51-9
Cat. No.: VC1978490
Molecular Formula: C9H7NO2
Molecular Weight: 161.16 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 959304-51-9 |
|---|---|
| Molecular Formula | C9H7NO2 |
| Molecular Weight | 161.16 g/mol |
| IUPAC Name | 1-benzofuran-3-carboxamide |
| Standard InChI | InChI=1S/C9H7NO2/c10-9(11)7-5-12-8-4-2-1-3-6(7)8/h1-5H,(H2,10,11) |
| Standard InChI Key | LIQVEXOTZPWBDF-UHFFFAOYSA-N |
| SMILES | C1=CC=C2C(=C1)C(=CO2)C(=O)N |
| Canonical SMILES | C1=CC=C2C(=C1)C(=CO2)C(=O)N |
Introduction
Chemical Structure and Properties
Core Structure
Benzofuran-3-carboxamide (C₉H₇NO₂) consists of a benzofuran core with a carboxamide group attached at the 3-position. The benzofuran scaffold comprises a fused ring system containing benzene and furan rings. This heterocyclic structure contributes significantly to the compound's chemical behavior and biological activities .
Physical and Chemical Properties
The molecular weight of Benzofuran-3-carboxamide is 161.16 g/mol, as computed by PubChem 2.1 . The compound is identified by the CAS Registry Number 959304-51-9. Its IUPAC name is 1-benzofuran-3-carboxamide, though it is also known by several synonyms including benzo[b]furan-3-carboxamide and 3-benzofurancarboxamide .
Table 1: Physical and Chemical Properties of Benzofuran-3-carboxamide
| Property | Value |
|---|---|
| Molecular Formula | C₉H₇NO₂ |
| Molecular Weight | 161.16 g/mol |
| CAS Registry Number | 959304-51-9 |
| Structural Classification | Heterocyclic compound |
| Core Structure | Benzofuran with carboxamide at position 3 |
Chemical Reactivity
Benzofuran-3-carboxamide exhibits reactivity patterns characteristic of both the benzofuran core and the carboxamide functional group. The compound can undergo various chemical reactions, including:
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Oxidation reactions, potentially converting the carboxamide group to carboxylic acid derivatives
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Reduction reactions, which can transform the carboxamide to amine derivatives
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Substitution reactions on the benzofuran ring, particularly at positions 2, 5, and 6
Synthesis Methods
General Synthetic Routes
Several methods have been developed for the synthesis of Benzofuran-3-carboxamide and its derivatives. One notable approach involves palladium-catalyzed reactions as described in recent patents and research articles.
A Chinese patent (CN114751883B) describes a preparation method that includes the following steps:
"Adding palladium catalyst, ligand, alkali, additives, water, carbon monoxide substitute, 2-alkynylphenol and nitroaromatic hydrocarbons into an organic solvent, and reacted at 90°C for 24 hours. After the reaction was complete, post-processing was performed to obtain the benzofuran-3-carboxamide compound."
The reaction likely proceeds through the following mechanism:
"The reaction may first undergo carbon-carbon triple bond coordination between iodine element and 2-alkynylphenol. Then, the hydroxyl group of 2-alkynylphenol attacks the carbon-carbon triple bond within the molecule to form an alkenyl iodide compound. Secondly, palladium is inserted into alkenyl iodide to form alkenyl palladium intermediate, and the carbon monoxide released from molybdenum carbonyl is inserted into alkenyl palladium intermediate to form acyl palladium intermediate. Finally, the nitroarenes undergo nitro reduction, nucleophilic attack on the acylpalladium intermediate, and reduction elimination to obtain benzofuran-3-carboxamide compounds."
Directed C-H Arylation and Transamidation
An alternative sophisticated approach involves directed C-H arylation and transamidation chemistry. As reported by researchers in ACS Combinatorial Science:
"We report efficient synthetic protocols for preparation of libraries based on 3-carboxy 2-aryl benzofuran and 3-carboxy 2-aryl trans-2,3-dihydrobenzofuran scaffolds using commercially available salicylaldehydes, aryl boronic acids or halides and primary or secondary amines."
This method involves:
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8-aminoquinoline directed C-H arylation
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Transamidation chemistry
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Pd catalysis to install various aryl and heteroaryl substituents at the C3 position
The researchers noted: "For the directed C–H arylation reactions, Pd catalysis was used to install a wide range of aryl and heteroaryl substituents at the C3 position of the benzofuran scaffold in high efficiency."
This method is particularly valuable for creating diverse libraries of benzofuran derivatives for screening campaigns due to its modularity and efficiency.
Biological Activities and Pharmacological Applications
Antimicrobial Properties
Benzofuran-3-carboxamide derivatives demonstrate significant antimicrobial activity. In a study published in the Journal of Medicinal Chemistry, researchers synthesized a series of benzofuran-3-carbohydrazide derivatives and evaluated their inhibitory activity against Mycobacterium tuberculosis H37Rv strains:
"Compounds 3 and 4 were found to be the most active compounds with minimum inhibitory concentration (MIC) of 8 μg/mL and 2 μg/mL, respectively. For antitubercular activity, ortho-hydroxyl and protected hydroxyl groups' substitution on the benzylidene group have showed good antitubercular activity."
Another study reported that halogen derivatives of selected 3-benzofurancarboxylic acids exhibited antimicrobial activity against Gram-positive bacteria:
"Three compounds, III, IV, and VI, showed antimicrobial activity against Gram-positive bacteria (MIC 50 to 200 μg/mL). Compounds VI and III exhibited antifungal activity against the Candida strains C. albicans and C. parapsilosis (MIC – 100 μg/mL)."
Anticancer Properties
Benzofuran derivatives have emerged as promising anticancer agents. A comprehensive review in the International Journal of Molecular Sciences highlighted the structure-activity relationship of several benzofuran derivatives with anticancer activity:
"Benzofuran derivatives revealed potential anticancer activity with lower incidence or severity of adverse events normally encountered during chemotherapeutic treatments. This review discusses the structure–activity relationship (SAR) of several benzofuran derivatives in order to elucidate the possible substitution alternatives and structural requirements for a highly potent and selective anticancer activity."
The researchers found that benzofuran exhibits potential effectiveness against various cancer types:
"This review suggests benzofuran as a versatile scaffold with significant anticancer activity on various human cells such as breast, lung, and prostate cancer."
Table 2: Selected Benzofuran-3-carboxamide Derivatives with Anticancer Activity
| Compound | Cancer Type | IC₅₀ Value | Key Structural Features |
|---|---|---|---|
| MCC1019 | Lung adenocarcinoma (A549) | 16.4 μM | Bromomethyl-substituted benzofuran |
| Compound 7a | Erlich ascites carcinoma | Not specified | Nitro group substitution |
| Compound 7c | Erlich ascites carcinoma | Not specified | Phenol and chlorine groups |
| Compound 7d | Erlich ascites carcinoma | Not specified | Phenol and chlorine groups |
Other Biological Activities
Beyond antimicrobial and anticancer properties, benzofuran-based compounds exhibit a range of other biological activities:
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Anti-inflammatory effects
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Antiviral properties
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Neuroprotective activities
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Antidiabetic effects
As noted in a review on benzofuran derivatives:
"Benzofuran as an important heterocyclic compound is extensively found in natural products as well as synthetic materials. Since benzofuran derivatives display a diverse array of pharmacological activities, an interest in developing new biologically active agents from benzofuran is still under consideration."
Structure-Activity Relationship
Key Structural Features Affecting Activity
The biological activity of benzofuran-3-carboxamide derivatives is significantly influenced by various structural modifications. Research has identified several key features that affect their pharmacological properties:
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Substitution patterns on the benzofuran ring: Modifications at positions 2, 5, and 6 can dramatically alter biological activity
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Nature of the carboxamide group: The presence of the CONH group is necessary for anticancer activity
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Halogen substitution: "The substitution of the N-phenyl ring of the benzofuran with halogen is considered beneficial due to their hydrophobic and electron-donating nature, which enhances benzofuran's cytotoxic properties."
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Position of substituents: "Several studies in the literature have emphasized the influence of the position of the halogen atom on the cytotoxic activity. So far, the maximum activities have been recorded when a halogen atom is placed at the para position of the N-phenyl ring."
Molecular Mechanism of Action
The pharmacological effects of benzofuran-3-carboxamide derivatives involve several molecular mechanisms:
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Enzyme inhibition: These compounds can inhibit specific enzymes involved in cellular processes, such as kinases in signaling pathways
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Receptor interactions: They can bind to and modulate the activity of various cellular receptors
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DNA interaction: Some derivatives reduce the melting temperature of DNA in cancer cells, contributing to their anticancer activity
Research suggests that the molecular mechanisms of action vary depending on the specific substitution pattern of the benzofuran scaffold.
Recent Research Developments
Diversification Strategies
Recent research has focused on developing efficient methods for creating diverse libraries of benzofuran-3-carboxamide derivatives. As reported in ACS Combinatorial Science:
"We have outlined a modular synthetic strategy that can be used to prepare a diverse set of C3-substituted, benzofuran-2-carboxamide derivatives, from a simple benzofuran precursor in only three synthetic steps. This short synthetic route was enabled by the strategic combination of 8-AQ directed C–H arylation and transamidation chemistry."
The researchers concluded that this approach offers significant advantages for drug discovery:
"We expect that our developed synthetic route should be of great use when creating small molecule screening libraries based on densely functionalized benzofuran derivatives."
Hybrid Structures
Another promising direction in research involves the development of hybrid structures that combine benzofuran moieties with other bioactive scaffolds:
"Hybrid structures bearing benzofuran moiety stand out as highly potent anticancer agents. They utilize the functionalization or structural configuration of the conjugate molecule."
These hybrid compounds often exhibit enhanced biological activity compared to their individual components, making them attractive candidates for drug development.
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